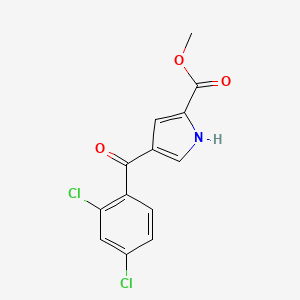

methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate

Übersicht

Beschreibung

“Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate” is a chemical compound. However, there is limited information available about this specific compound1.

Synthesis Analysis

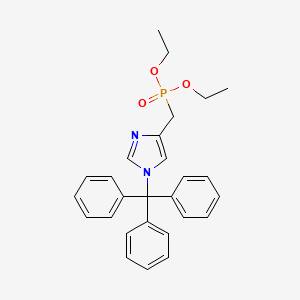

The synthesis of similar compounds often involves the use of 2,4-dichlorobenzoyl chloride2. A method for synthesizing 2,4-dichlorobenzoyl chloride involves catalyzing 2,4-dichlorobenzotrichloride and carboxylic acid to produce single or compound coarse acyl chloride2.

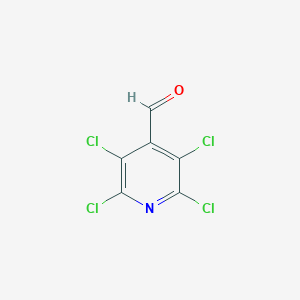

Molecular Structure Analysis

The molecular structure of “methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate” is not directly available. However, a similar compound, “4-{(E)-[(2,4-DICHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE”, has a linear formula of C24H15Cl3N2O4S1.Chemical Reactions Analysis

The chemical reactions involving “methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate” are not well-documented. However, di(2,4-dichlorobenzoyl) peroxide, a related compound, is commonly used in silicone rubber manufacturing as a crosslinking agent, vulcanizing agent, and polymerization initiator3.Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate” are not directly available. However, a similar compound, “Methyl 4-[(2,4-dichlorobenzoyl)sulfamoyl]benzoate”, has a molecular formula of C15H11Cl2NO5S and an average mass of 388.223 Da5.Wissenschaftliche Forschungsanwendungen

-

Design, Synthesis, and Safener Activity of Novel Methyl

- Scientific Field : Organic Chemistry .

- Application Summary : A series of novel methyl ®-N-benzoyl/dichloroacetyl-thiazolidine-4-carboxylates were designed by active substructure combination . These compounds were synthesized using a one-pot route from l-cysteine methyl ester hydrochloride, acyl chloride, and ketones .

- Methods of Application : The title compounds were synthesized using a one-pot route from l-cysteine methyl ester hydrochloride, acyl chloride, and ketones .

- Results or Outcomes : The biological tests showed that the title compounds protected maize from chlorimuron-ethyl injury to some extent . The ALS activity assay showed that the title compounds increased the ALS activity of maize inhibited by chlorimuron-ethyl .

-

Synthesis of Dichlorobenzamide Derivatives

- Scientific Field : Chemical Crystallography .

- Application Summary : A series of dichlorobenzamide derivatives were synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .

- Methods of Application : Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .

- Results or Outcomes : These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy . The structures of compounds 4 and 6 were established by X-ray crystallography .

-

METHYL 2,4-DICHLOROBENZOATE

- Scientific Field : Organic Chemistry .

- Application Summary : This compound is a chemical reagent used in various organic synthesis reactions .

- Methods of Application : The specific methods of application can vary depending on the reaction being performed .

- Results or Outcomes : The outcomes of these reactions can also vary, but the compound is generally used to introduce the 2,4-dichlorobenzoate group into a molecule .

-

Synthesis of Dichlorobenzamide Derivatives

- Scientific Field : Chemical Crystallography .

- Application Summary : A series of dichlorobenzamide derivatives were synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .

- Methods of Application : Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .

- Results or Outcomes : These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy . The structures of compounds 4 and 6 were established by X-ray crystallography .

-

METHYL 2,4-DICHLOROBENZOATE

- Scientific Field : Organic Chemistry .

- Application Summary : This compound is a chemical reagent used in various organic synthesis reactions .

- Methods of Application : The specific methods of application can vary depending on the reaction being performed .

- Results or Outcomes : The outcomes of these reactions can also vary, but the compound is generally used to introduce the 2,4-dichlorobenzoate group into a molecule .

-

Synthesis of Dichlorobenzamide Derivatives

- Scientific Field : Chemical Crystallography .

- Application Summary : A series of dichlorobenzamide derivatives were synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .

- Methods of Application : Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .

- Results or Outcomes : These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy . The structures of compounds 4 and 6 were established by X-ray crystallography .

Safety And Hazards

The safety and hazards of “methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate” are not directly available. However, 2,4-Dichlorobenzyl chloride, a related compound, is known to cause severe skin burns and eye damage6.

Zukünftige Richtungen

The future directions for “methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate” are not directly available. However, a similar compound is available for purchase for proteomics research7, indicating potential future applications in scientific research.

Eigenschaften

IUPAC Name |

methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO3/c1-19-13(18)11-4-7(6-16-11)12(17)9-3-2-8(14)5-10(9)15/h2-6,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYWAADYIKXWJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301206426 | |

| Record name | Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301206426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate | |

CAS RN |

453557-85-2 | |

| Record name | Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453557-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301206426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.